molecular formula C8H13NO6 B1316783 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one CAS No. 85281-06-7

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B1316783
CAS No.: 85281-06-7
M. Wt: 219.19 g/mol
InChI Key: FTAQFNFNHWVZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview and Significance of 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one

This compound, bearing the Chemical Abstracts Service number 85281-06-7, constitutes a polyhydroxylated azabicyclic compound with the molecular formula C8H13NO6 and a molecular weight of 219.19 grams per mole. This compound belongs to the broader category of carbasugars, which are carbocyclic analogues of carbohydrates where the endocyclic oxygen atom has been replaced by a methylene group. The structural architecture features a bicyclo[3.3.1]nonane skeleton containing both oxygen and nitrogen heteroatoms, making it a member of the azabicyclic compound family.

The significance of this compound extends beyond its structural novelty to encompass its role as a key intermediate in the biosynthesis of valiolamine and related aminocarbasugars. These compounds have demonstrated remarkable biological activities, particularly as glycosidase inhibitors, which has positioned them as valuable targets for pharmaceutical research and development. The presence of multiple hydroxyl groups at positions 6, 7, and 8, along with an additional hydroxymethyl substituent at position 1, creates a highly polar molecule with extensive hydrogen bonding capabilities.

Property Value
Molecular Formula C8H13NO6
Molecular Weight 219.19 g/mol
Chemical Abstracts Service Number 85281-06-7
Density 1.705 g/cm³
Storage Temperature 2-8°C

The compound's structural complexity arises from its bicyclic framework, which incorporates both an oxygen-containing lactone ring and a nitrogen-containing azabicyclic system. This unique arrangement of heteroatoms within the bicyclic structure contributes to its distinctive chemical and biological properties.

Historical Context in Carbasugar Research

The development of carbasugar chemistry traces its origins to 1966 when Professor George E. McCasland's research group achieved the first synthesis of carbasugars, compounds characterized by the replacement of the ring oxygen in monosaccharides with a methylene moiety. This pioneering work established the foundation for a new class of carbohydrate mimetics that would ultimately demonstrate significant biological activities. Seven years following McCasland's initial synthesis, researchers isolated the first naturally occurring carbasugar, 5a-carba-alpha-D-galactopyranose, from a fermentation broth of Streptomyces species MA-4145.

The historical significance of this compound emerges from its connection to valiolamine, which was discovered as part of the validamycin antibiotic complex. Validamycin A was reported by Takeda Chemical Company Limited and demonstrated potent activity against various plant pathogens. Structural studies revealed the presence of the active core N-linked carbadisaccharide validoxylamine A, composed of the aminocarbasugars validamine and its unsaturated derivative valienamine.

The discovery of acarbose in 1977 by Bayer Company marked another milestone in carbasugar research, as this compound became the first carbasugar-containing glycosidase inhibitor to achieve clinical usage for the treatment of type II diabetes mellitus. This success demonstrated the therapeutic potential of carbasugar-based compounds and stimulated extensive research into related structures, including the subject compound of this analysis.

Subsequent decades witnessed the isolation of numerous structurally related compounds, including amylostatins, adiposins, trestatins, and oligostatins, all containing N-linked carbadisaccharide cores similar to those found in validamycin and acarbose. These discoveries established carbasugars as a major class of bioactive natural products with significant pharmaceutical potential.

Position within Bicyclic Compound Classification Systems

Within the broader context of heterocyclic chemistry, this compound occupies a unique position as a bridged bicyclic compound containing multiple heteroatoms. Heterocyclic compounds are defined as cyclic structures containing atoms of at least two different elements as ring members, and this particular compound incorporates both nitrogen and oxygen heteroatoms within its bicyclic framework.

The bicyclic structure can be classified according to the standard nomenclature for bridged bicyclic compounds, which follows the format bicyclo[a.b.c], where a, b, and c represent the number of atoms in each bridge connecting the two bridgehead carbons. In the case of the [3.3.1] system, this designation indicates three atoms in two of the bridges and one atom in the third bridge, creating a distinctive cage-like structure.

The compound's classification as an azabicyclic system places it within a specialized subset of heterocyclic compounds that have found extensive applications in medicinal chemistry. The presence of nitrogen within the bicyclic framework provides opportunities for hydrogen bonding and electrostatic interactions that are crucial for biological activity. Additionally, the oxygen heteroatom contributes to the compound's classification as an oxabicyclic system, further expanding its chemical diversity.

Classification Category Characteristics
Heterocyclic Compound Contains nitrogen and oxygen heteroatoms
Bridged Bicyclic System Bicyclo[3.3.1]nonane framework
Azabicyclic Compound Nitrogen-containing bicyclic structure
Oxabicyclic Compound Oxygen-containing bicyclic structure
Carbasugar Derivative Carbocyclic carbohydrate analogue

The stereochemical complexity of this compound arises from the presence of multiple chiral centers, with the absolute configuration designated as (1S,5S,6S,7R,8S) according to the Cahn-Ingold-Prelog nomenclature system. This specific stereochemical arrangement is crucial for the compound's biological activity and its ability to serve as a carbohydrate mimetic.

Research Objectives and Scope

Contemporary research into this compound encompasses several interconnected objectives that reflect the compound's multifaceted significance in chemical and biological sciences. Primary research directions focus on elucidating the biosynthetic pathways leading to this compound and related aminocarbasugars, with particular emphasis on understanding the enzymatic processes that control stereochemical outcomes.

Synthetic methodology development represents another crucial research objective, as efficient synthetic routes to this compound and its analogues remain challenging due to the structural complexity and multiple stereogenic centers. Recent advances in stereoselective synthesis have employed innovative approaches, including intramolecular direct aldol reactions of sugar diketones and Diels-Alder cyclizations of appropriately substituted trienes. These methodological developments have enabled researchers to prepare various diastereoisomeric polyhydroxylated bicyclic derivatives in optically pure form.

Structure-activity relationship studies constitute a third major research direction, aimed at understanding how modifications to the hydroxylation pattern and stereochemistry affect biological activity. These investigations have revealed that subtle structural changes can dramatically alter enzyme inhibitory potency and selectivity, providing valuable insights for drug design applications.

Research Objective Current Focus Areas
Biosynthetic Pathway Elucidation Enzymatic mechanisms and stereochemical control
Synthetic Methodology Development Stereoselective synthetic routes and efficiency
Structure-Activity Relationships Hydroxylation patterns and biological activity
Mechanistic Studies Enzyme inhibition mechanisms and binding modes
Pharmaceutical Applications Glycosidase inhibitor development

The scope of current research extends to investigating the compound's potential as a pharmacological chaperone, particularly in the context of treating genetic diseases caused by enzyme deficiencies. This emerging area of research explores how carbasugar derivatives can stabilize misfolded enzymes and restore their biological function, opening new therapeutic avenues for previously untreatable conditions.

Furthermore, computational studies have become increasingly important in understanding the conformational preferences of this compound and predicting its interactions with target enzymes. These theoretical investigations complement experimental studies and provide valuable guidance for designing improved analogues with enhanced biological activity and selectivity.

Properties

IUPAC Name

6,7,8-trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c10-2-8-1-3(9-7(14)15-8)4(11)5(12)6(8)13/h3-6,10-13H,1-2H2,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAQFNFNHWVZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C1(OC(=O)N2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90524806
Record name 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85281-06-7
Record name 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90524806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable bicyclic ketone, hydroxylation reactions can be employed to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of strong oxidizing agents and catalysts to facilitate the formation of the bicyclic core and the subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has shown that compounds related to 6,7,8-trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonane exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies indicate that derivatives of azabicyclo compounds can inhibit the proliferation of human erythroleukemia (K562), cervical carcinoma (HeLa), and breast cancer (MCF-7) cells through mechanisms involving cell cycle perturbation and apoptosis induction .

Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. Its structural features contribute to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways in bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Biological Studies

Neuroprotective Effects
Recent studies have indicated that derivatives of 6,7,8-trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonane may possess neuroprotective properties. These compounds can potentially modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which is crucial for treating neurodegenerative diseases .

Anti-inflammatory Activity
Compounds with similar structural frameworks have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests that 6,7,8-trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonane could be explored further for therapeutic applications in inflammatory diseases .

Synthetic Applications

Synthesis of Valiolamine Derivatives
The compound serves as an important intermediate in the synthesis of valiolamine and its derivatives. Various synthetic methods have been developed to produce this compound efficiently, including dehalogenation processes from halogenated precursors .

Synthesis Method Description
DehalogenationInvolves the removal of halogen atoms from precursors to yield 6,7,8-trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonane.
HydrolysisHydrolyzing intermediates derived from valienamine to obtain the target compound .

Case Studies

  • Antiproliferative Activity Study
    In a study evaluating various azabicyclo compounds for antiproliferative activity against cancer cell lines, specific derivatives of 6,7,8-trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonane showed promising results in inhibiting cell growth and inducing apoptosis in HeLa cells through flow cytometry analysis and microscopy techniques .
  • Neuroprotective Mechanism Investigation
    Another study focused on the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress conditions demonstrated that these compounds could significantly reduce neuronal cell death and improve cell viability through modulation of oxidative stress pathways .

Mechanism of Action

The mechanism by which 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and the bicyclic structure enable the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to the azabicyclo[3.3.1]nonane family, which includes diverse derivatives with variations in heteroatom placement, substituents, and stereochemistry. Key analogs include:

Table 1: Structural Comparison
Compound Name Heteroatoms/Substituents Molecular Formula Key Features
Target Compound 2-Oxa-4-aza; 6,7,8-trihydroxy; 1-(hydroxymethyl) C₈H₁₃NO₆ High polarity, multiple hydroxyl groups, potential for hydrogen bonding .
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one (Granisetron Intermediate) 9-Aza; 3-keto; 9-phenyl substituent C₁₄H₁₅NO Bioactive intermediate; used in antiemetic drug synthesis .
2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono)-1,3-thiazolidin-4-one 3-Aza; thiazolidinone and phenyl substituents C₂₃H₂₂N₄OS Hybrid structure with potential antimicrobial/antiviral activity .
3λ⁴-Thia-7-azabicyclo[3.3.1]nonan-3-one hydrochloride 7-Aza; 3-thia; hydrochloride salt C₇H₁₁ClN₂OS Sulfur-containing analog; applications in heterocyclic chemistry .
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride 9-Aza; 3-keto; 9-benzyl substituent; hydrochloride salt C₁₅H₂₀ClNO Crystalline derivative with modified solubility for synthetic optimization .

Pharmacological and Industrial Relevance

  • 9-Aza Derivatives : Critical in synthesizing granisetron (5-HT₃ antagonist) and other bioactive molecules .
  • 3-Aza Derivatives: Known for antimicrobial properties and as models for natural product synthesis .

Key Differentiators

  • Hydroxyl Density : The target compound’s six oxygen atoms (three hydroxyl, one hydroxymethyl, one ketone, one ether) confer exceptional polarity compared to phenyl- or benzyl-substituted analogs .
  • Synthetic Complexity : Multi-step hydroxylation required for the target contrasts with simpler N-alkylation in 9-aza derivatives .
  • Bioactivity Potential: While 9-aza compounds have established roles in drug development, the target’s hydroxyl-rich structure may align with carbohydrate-mimicking therapeutics .

Biological Activity

6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one (CAS Number: 85281-06-7) is a bicyclic compound with notable biological activities. This compound has drawn interest in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H13NO6C_8H_{13}NO_6, with a molecular weight of 219.192 g/mol. The compound exhibits a density of approximately 1.7 g/cm³ and has a boiling point of about 556.2 °C at 760 mmHg.

PropertyValue
Molecular FormulaC₈H₁₃NO₆
Molecular Weight219.192 g/mol
Density1.7 g/cm³
Boiling Point556.2 °C
Flash Point290.2 °C

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.

Case Study:
A study published in Carbohydrate Research highlighted the compound's ability to scavenge free radicals effectively, demonstrating a dose-dependent response in cellular assays . This suggests its potential application in preventing oxidative damage in biological systems.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens, including bacteria and fungi.

Research Findings:
In vitro studies have demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Enzyme Inhibition

Enzymatic inhibition is another area where this compound has shown potential.

Example:
It has been reported to inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression . This inhibition could lead to reduced inflammatory responses and potentially lower cancer cell proliferation rates.

The biological activities of this compound can be attributed to its structural features that allow for interaction with various biological targets:

  • Hydroxyl Groups: The presence of multiple hydroxyl groups enhances its ability to form hydrogen bonds with biomolecules, increasing its reactivity.
  • Bicyclic Structure: The bicyclic framework may provide a stable scaffold for interaction with enzymes and receptors.
  • Oxygen Atoms: The oxygen atoms in the structure can participate in electron transfer processes, contributing to its antioxidant capabilities.

Q & A

Basic: What synthetic methodologies are recommended for generating 6,7,8-trihydroxy derivatives in azabicyclo systems?

Answer:
Synthesis of polyhydroxy azabicyclo compounds often employs stereoselective oxidation or hydroxylation steps. For example, vicinal diols (e.g., 6,7-dihydroxy groups) can be introduced via Sharpless asymmetric dihydroxylation of olefin precursors . Subsequent regioselective protection/deprotection (e.g., using tert-butyldimethylsilyl or acetyl groups) is critical to preserve hydroxyl functionality during synthesis . Computational modeling (e.g., DFT studies) can predict reaction pathways and optimize yields .

Basic: How can the stereochemistry of the hydroxyl groups in this compound be confirmed experimentally?

Answer:
X-ray crystallography is the gold standard for resolving stereochemistry in bicyclic systems. For instance, monoclinic crystal systems (e.g., space group P2₁/n) have been used to confirm axial/equatorial orientations of substituents in similar azabicyclo derivatives . Complementary techniques include NOESY NMR to identify spatial proximity of protons and circular dichroism (CD) for chiral centers .

Advanced: What strategies address contradictory solubility data in polar vs. nonpolar solvents for polyhydroxy azabicyclo compounds?

Answer:
Contradictions often arise from intermolecular hydrogen bonding or conformational flexibility. Systematic solubility studies under controlled pH and temperature are recommended. For example, logP calculations (via HPLC retention times) can quantify hydrophilicity, while molecular dynamics simulations reveal solvent-accessible surfaces . Co-solvent systems (e.g., DMSO-water mixtures) may stabilize the compound in vitro .

Advanced: How can computational tools predict the compound’s reactivity in biological systems?

Answer:
Docking studies (e.g., AutoDock Vina) model interactions with enzymatic targets like kinases or oxidoreductases. Pharmacophore mapping identifies key functional groups (e.g., hydroxyls) for binding affinity . QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-8) with activity, guiding derivatization . MD simulations assess stability in aqueous environments .

Basic: What analytical techniques validate the purity of this compound post-synthesis?

Answer:
High-resolution LC-MS (e.g., using Chromolith® columns) confirms molecular weight and detects impurities . Purity >95% is typically required; achieve this via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, 0.1% TFA in mobile phase) . Quantitative 1H^1H-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) is also effective .

Advanced: How do structural modifications (e.g., methyl vs. hydroxymethyl at C-1) impact metabolic stability?

Answer:
Hydroxymethyl groups enhance aqueous solubility but may increase susceptibility to glucuronidation. Comparative studies using liver microsomes (e.g., human S9 fraction) quantify metabolic half-life. Radiolabeled analogs (e.g., 14C^{14}C-tagged) track degradation pathways via scintillation counting . Substituent effects on CYP450 interactions can be modeled using Schrödinger’s BioLuminate .

Basic: What safety protocols are essential when handling this compound in vitro?

Answer:
Refer to GHS hazard classifications (e.g., H302 for oral toxicity, H315 for skin irritation) . Use PPE (gloves, goggles) and work in a fume hood. First-aid measures include immediate rinsing with water for eye/skin contact and administering activated charcoal if ingested . Stability tests under varying temperatures and pH ensure safe storage .

Advanced: How can crystallographic data resolve ambiguities in proposed tautomeric forms?

Answer:
High-resolution X-ray diffraction (e.g., Bruker APEX-II CCD) identifies bond lengths and angles indicative of keto-enol tautomerism. For example, C=O vs. C-O bond distances distinguish dominant tautomers. Synchrotron radiation sources enhance data accuracy for low-symmetry crystals . Pair with solid-state NMR (13C^{13}C-CP/MAS) for dynamic analysis .

Basic: What solvent systems are optimal for NMR characterization of this compound?

Answer:
Deuterated DMSO-d₆ is ideal due to the compound’s polarity and hydrogen-bonding capacity. For 13C^{13}C-NMR, use high concentrations (≥50 mg/mL) and 512+ scans to overcome low sensitivity. Add a drop of TMS in CDCl₃ for external referencing if solubility in DMSO is poor .

Advanced: How can conflicting bioactivity data across cell lines be systematically addressed?

Answer:
Standardize assays using isogenic cell lines and controlled passage numbers. Dose-response curves (IC₅₀) should include positive controls (e.g., doxorubicin for cytotoxicity). Transcriptomic profiling (RNA-seq) identifies off-target effects, while CRISPR knockouts validate target specificity . Meta-analyses of public datasets (e.g., ChEMBL) contextualize discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.